
2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a tert-butyl group and a methoxy group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or alkenyl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene. Major products formed from these reactions depend on the specific reactants used but often include biaryl or alkenyl derivatives.
Scientific Research Applications
2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.
Comparison with Similar Compounds
Similar compounds to 2-(5-(tert-Butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which can provide distinct steric and electronic properties, making it suitable for particular synthetic applications.
Properties
Molecular Formula |
C17H27BO3 |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)12-9-10-14(19-8)13(11-12)18-20-16(4,5)17(6,7)21-18/h9-11H,1-8H3 |
InChI Key |
SYDZDFOCFRDCRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


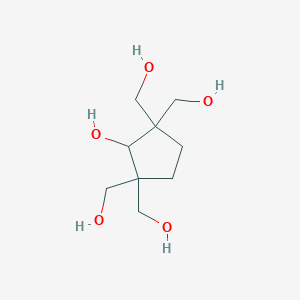
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
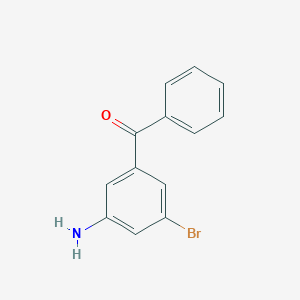
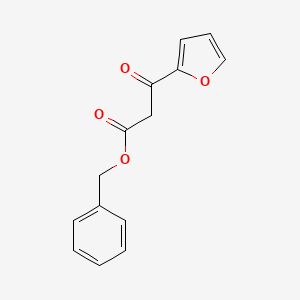

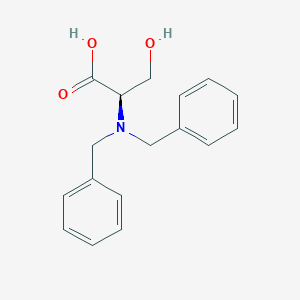
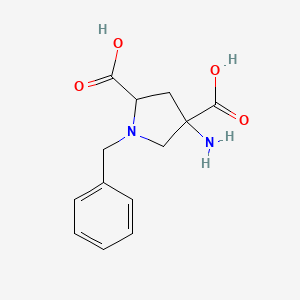

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)
![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
